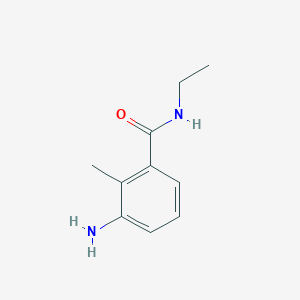

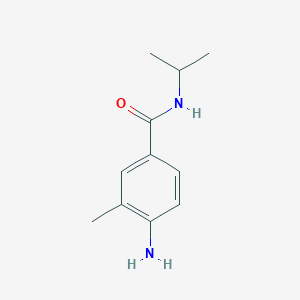

3-amino-N-ethyl-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-amino-N-ethyl-2-methylbenzamide is a derivative of benzamide with potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of different starting materials. For instance, the synthesis of a tripeptide derivative involving a benzamide moiety was achieved by reacting a benzyloxycarbonylalanyl-phenylalanyloxy derivative with glycinediethylamide at elevated temperatures, using solvents such as dimethylsulfoxide and dimethylformamide . Another example is the synthesis of a methoxybenzamide compound through the condensation of methoxybenzoic acid with a chlorothienopyrimidinyl ethanediamine intermediate . These methods highlight the versatility of benzamide derivatives in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using various techniques, including X-ray diffraction and density functional theory (DFT). For example, the crystal structure of a methoxybenzamide compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within these compounds and their potential interactions in biological systems or materials science.

Chemical Reactions Analysis

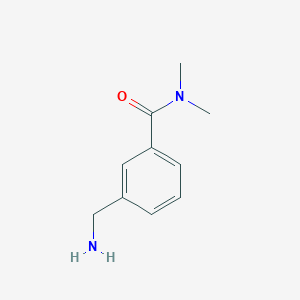

Benzamide derivatives can participate in various chemical reactions, which can be influenced by factors such as temperature and solvent choice. For instance, the synthesis of a tripeptide derivative showed that the reaction temperature and solvent nature affected the amount of D-epimer in the product . Additionally, the reactivity of benzamide derivatives can be altered by the presence of inhibitors, as seen with 3-aminobenzamide, which enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate in cell cultures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups or pyridylmethylene groups can affect the compound's solubility, melting point, and potential for forming hydrogen bonds, as evidenced by the crystal structures of various aminobenzamide-based supramolecular reagents . These properties are essential for the application of benzamide derivatives in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Scientific Research Applications

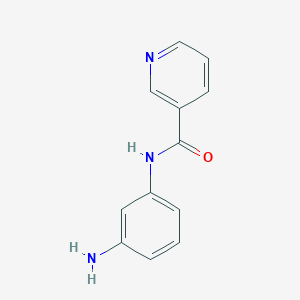

Role in DNA Damage and Transformation

- 3-Aminobenzamide, a closely related compound, has been studied for its effects on DNA damage and transformation. It significantly altered the toxic and transforming effects of certain chemicals in BALB/3T3 cells, indicating its importance in DNA repair and chemical induction of transformation in vitro (Lubet et al., 1984).

Effects on Cardiovascular Properties

- Another closely related compound, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide, was investigated for its cardiovascular activities. It induced changes in blood flow and cardiac contractility in dogs, as well as affecting blood flow in various organs in rats (Hirohashi et al., 1993).

Insect Repellent and Toxicological Studies

- N,N-diethyl-3-methylbenzamide (DEET), a compound with a similar structure, has been studied for its repellent and toxicological effects on insects. It demonstrated behavioral and toxicological responses in certain insect species, providing insights into its potential applications and limitations (Alzogaray, 2015).

Synthesis and Structural Analysis

- The synthesis and structural analysis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a structurally similar compound, were performed. This involved characterizing its structure through various spectroscopic methods and X-ray analysis, highlighting the compound's potential in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Role in Poly(ADP-ribose) Synthesis and DNA Repair

- The effects of 3-Aminobenzamide on poly(ADP-ribose) synthesis and DNA repair were explored. This study provided insights into the compound's role in DNA break frequencies and repair replication, indicating its complex cellular effects and potential applications in understanding DNA repair mechanisms (Cleaver et al., 1985).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-N-ethyl-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12-10(13)8-5-4-6-9(11)7(8)2/h4-6H,3,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVFAXWZLAMAOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=CC=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588273 |

Source

|

| Record name | 3-Amino-N-ethyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-ethyl-2-methylbenzamide | |

CAS RN |

926198-75-6 |

Source

|

| Record name | 3-Amino-N-ethyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284518.png)

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)